molecular formula C9H9ClO2 B3156170 3-Chloro-6-methoxy-2-methylbenzaldehyde CAS No. 82128-14-1

3-Chloro-6-methoxy-2-methylbenzaldehyde

Cat. No.: B3156170
CAS No.: 82128-14-1
M. Wt: 184.62 g/mol
InChI Key: FMDHZKRBTPCCBK-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxy-2-methylbenzaldehyde: is an organic compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . It is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to a benzaldehyde core. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde typically involves the chlorination of 6-methoxy-2-methylbenzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The reaction conditions, such as temperature, pressure, and the choice of solvents, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Chloro-6-methoxy-2-methylbenzaldehyde is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of structural modifications on biological activity. It is also investigated for its potential therapeutic properties .

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxy-2-methylbenzaldehyde is primarily based on its ability to undergo various chemical reactions. The presence of functional groups such as the chloro, methoxy, and aldehyde groups allows it to interact with different molecular targets and pathways. These interactions can lead to the formation of new compounds with distinct properties and activities .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-6-methoxy-2-methylbenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

3-chloro-6-methoxy-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-7(5-11)9(12-2)4-3-8(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDHZKRBTPCCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chloro-3-methylanisole (15.4 g., 0.10 mole) was taken into 200 ml. of methylene chloride and cooled to 0° C. Titanium tetrachloride (37.9 g., 0.2 mole) and then 1,1-dichloromethyl methyl ether (13.8 g., 0.12 mole) were added, each over a 2 minute period. The reaction mixture was stirred at room temperature for 1 hour, poured over 500 ml. of ice and water and the organic layer separated. The aqueous layer was extracted with two portions of fresh methylene chloride and these extracts combined with the original organic layer. The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated dryness (15.2 g., 82%), containing two thirds 5-chloro-2-methoxy-4-methylbenzaldehyde [Rf 0.35 (1:1 chloroform:hexane] and one third of the desired isomeric product [Rf 0.28 (1:1 chloroform:hexane]. These two compounds were separated by chromatography on 1 kg. of silica gel, eluting with 1:1 methylene chloride:hexane, collecting 15 ml. fractions and monitoring by tlc. Fractions 115-140 were combined and evaporated to dryness to yield the undesired Rf 0.35 isomer (860 mg., m.p. 86°-88° C.). Fractions 240-310 were combined to yield the desired 3-chloro-6-methoxy-2-methylbenzaldehyde [1.61 g.; m.p. 95°-97° C., pnmr/CDCl3 /delta 2.4 (s, 3H), 3.9 (s, 3H), 6.8 (s, 1H), 7.7 (s, 1H), 10.4 (s, 1H); Rf 0.28 (1:1 methylene chloride:hexane)].
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
37.9 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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